molecular formula C19H15FN2O B12922508 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-95-1

6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12922508
CAS No.: 918645-95-1
M. Wt: 306.3 g/mol
InChI Key: FKOFOWRIBKORLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one ( 918645-98-4) is a sophisticated biquinoline derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C 22 H 21 FN 2 O and a molecular weight of 348.41 g/mol, this compound serves as a valuable scaffold in medicinal chemistry . The core structure is of significant interest for the development of novel therapeutic agents, particularly within the fluoroquinolone class, which are known for their broad-spectrum antimicrobial activity . The strategic incorporation of a fluorine atom and the unique biquinoline system can be leveraged to enhance molecular properties and guide regioselective functionalization, such as through Ir-catalyzed C–H borylation, to create diverse compound libraries for biological screening . This compound is presented as a key intermediate for researchers exploring new chemical entities. Its structure provides a versatile platform for molecular linking, expansion, and modification in drug discovery campaigns . As a building block, it enables the synthesis of more complex molecules aimed at various biological targets. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

CAS No.

918645-95-1

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

6-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C19H15FN2O/c1-12-8-14-9-15(20)6-7-18(14)22(19(12)23)16-10-13-4-2-3-5-17(13)21-11-16/h2-7,9-12H,8H2,1H3

InChI Key

FKOFOWRIBKORLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The initial step involves the formation of the quinoline ring through a cyclization reaction.

    Introduction of Fluorine and Methyl Groups: The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions.

    Coupling of Quinoline Units: The final step involves the coupling of two quinoline units to form the biquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XlogP* Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C₁₉H₁₅FN₂O 306.34 6-Fluoro, 3-methyl ~3.8 33.2 3
7-Fluoro-3,3-dimethyl-2H-[1,3'-biquinolin]-2-one (CAS 918646-05-6) C₂₀H₁₇FN₂O 320.13 7-Fluoro, 3,3-dimethyl 4.1 33.2 3
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (Compound 19) C₁₁H₁₂FN₃O₃ 261.23 8-Fluoro, 6-nitro ~1.5 75.9 6
6-Amino-1,3-dimethyl-3,4-dihydroquinolin-2-one (CAS 1017046-27-3) C₁₁H₁₄N₂O 190.24 6-Amino, 1,3-dimethyl ~1.2 55.6 3

Notes:

  • XlogP values indicate lipophilicity, with higher values favoring membrane permeability. The target compound’s estimated XlogP (~3.8) balances solubility and bioavailability .
  • The nitro group in 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one increases polarity (higher polar surface area) but reduces metabolic stability .

Key Research Findings

Fluorine Positioning : Fluorine at the 6-position (target compound) vs. 7-position (CAS 918646-05-6) significantly impacts electronic distribution and binding to kinase domains .

Methyl Group Role: The 3-methyl group in the target compound enhances lipophilicity and may reduce metabolic degradation compared to amino or nitro substituents .

Docking Studies: Indolin-2-one derivatives with similar substituents achieved an R² of 0.82 in FLT3 binding models, suggesting the target compound’s biquinolinone core could be optimized for improved affinity .

Biological Activity

6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles detailed findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F N2O
  • Molecular Weight : 256.26 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived based on structural information.

The biological activity of this compound involves several mechanisms:

  • COX Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory activity is often measured using models such as carrageenan-induced paw edema in rats .
  • Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and oral squamous carcinoma (HSC-3) cell lines .

Anti-inflammatory Activity

A study evaluating anti-inflammatory properties demonstrated that compounds with similar structures inhibited COX enzymes effectively. The reported IC50 for COX-1 inhibition was around 2.8 µM, showcasing strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties were assessed through various assays:

  • MCF-7 Cell Line : The compound showed an IC50 value of approximately 10 µM.
  • HSC-3 Cell Line : An IC50 value of 7.5 µM was noted, indicating potent activity against this cancer type .

Comparative Data Table

PropertyValue
Molecular FormulaC15H12F N2O
Molecular Weight256.26 g/mol
COX-1 IC502.8 µM
MCF-7 IC5010 µM
HSC-3 IC507.5 µM

Case Studies

  • In Vitro Evaluation : A study conducted on similar compounds demonstrated that the introduction of fluorine atoms significantly enhanced the inhibitory activity against COX enzymes and exhibited synergistic effects with existing anticancer drugs like gefitinib and 5-fluorouracil .
  • Synergistic Effects : Research indicated that combinations of 6-Fluoro-3-methyl derivatives with other chemotherapeutic agents resulted in lower IC50 values than those observed with single-agent treatments, suggesting a potential for combination therapy in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.